N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group, a pyrazolyl group, and a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the pyrazolyl group, and the attachment of the chloro-methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: This compound is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide include:
- N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-25-11-15(10-23-25)18-13-26(12-14-5-3-4-6-17(14)18)21(27)24-19-9-16(22)7-8-20(19)28-2/h3-11,18H,12-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWNXUUTNMZMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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